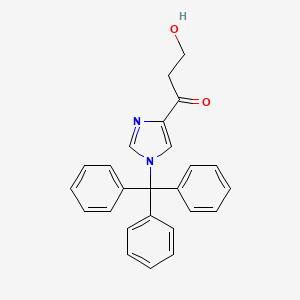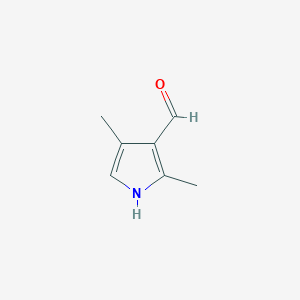
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
説明
科学的研究の応用
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of pyrrole, highlighting the versatility and reactivity of such compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the potential of pyrrole derivatives for forming heterocyclic compounds like oxiranes, oxazoles, and pyrimidines through nucleophilic attacks on carbonyl carbon and β-carbon of the chalcone frame (Singh et al., 2014). This study underscores the utility of such compounds in organic synthesis and materials science.
Analytical Applications
The use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids showcases the analytical applications of pyrrole derivatives. This method leverages the reactivity of the compound with primary amino groups under mild conditions, optimizing parameters like temperature, pH, and reagent concentration for quantitative analysis of amino acids (Gatti et al., 2010). Such applications are crucial for biochemical research and diagnostics.
Material Science Applications
Pyrrole derivatives have also been explored for their potential in materials science, such as in the synthesis of fluorescent lanthanide-organic frameworks for sensitive detection of analytes. For example, a study demonstrated the assembly of a europium sensor for hypochlorite, exploiting the oxidative deoximation reaction for "off-on" signal changes, highlighting the role of such compounds in developing novel sensory materials (Zhou et al., 2018).
Molecular and Supramolecular Chemistry
In molecular and supramolecular chemistry, pyrrole derivatives have been utilized for the formation of high nuclearity single molecule magnets, demonstrating the potential of these compounds in magnetic materials and nanotechnology. A study reported the synthesis of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand (Giannopoulos et al., 2014).
特性
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEHTGOUPMZIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617787 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
2199-62-4 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



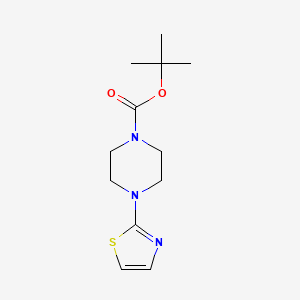
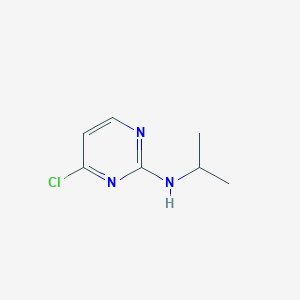
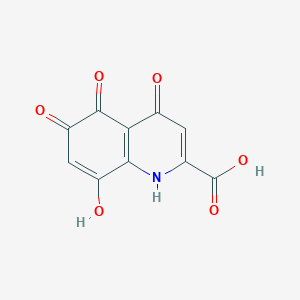
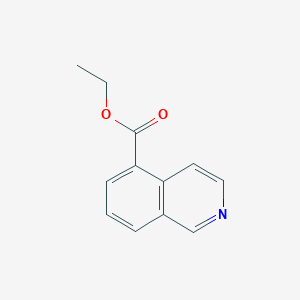
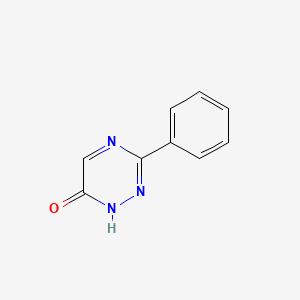
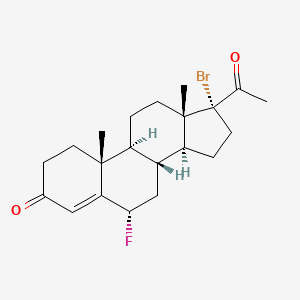
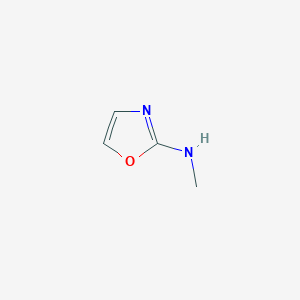
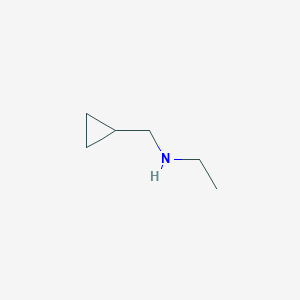
![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
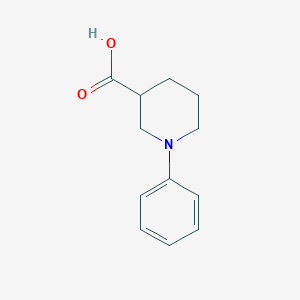
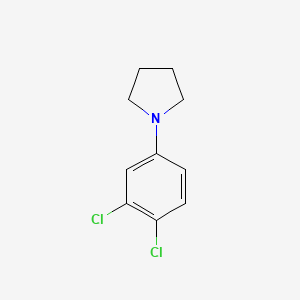
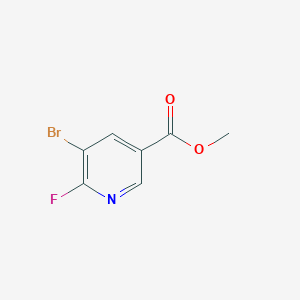
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
